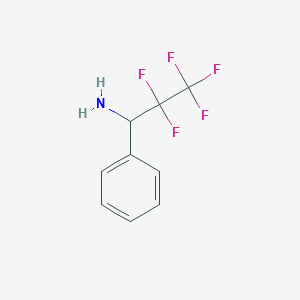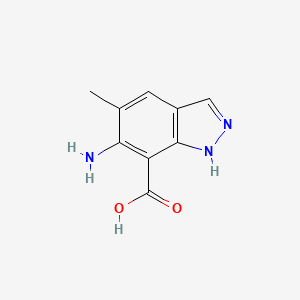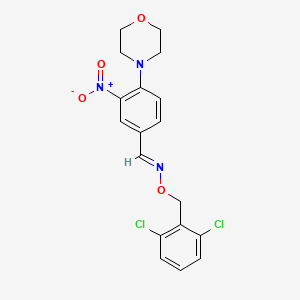
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a useful research compound. Its molecular formula is C53H47NO4P2PdS and its molecular weight is 962.39. The purity is usually 95%.
BenchChem offers high-quality (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methoxycarbonylation of Vinyl Acetate
Palladium complexes have been utilized to catalyze the methoxycarbonylation of vinyl acetate in the presence of methanesulfonic acid. This process allows for high selectivities to ester products, demonstrating the utility of palladium complexes in facilitating efficient and selective transformations in organic synthesis (Rucklidge, Morris, Slawin, & Cole-Hamilton, 2006).
Intramolecular Aminocyanation of Alkenes
The intramolecular aminocyanation of alkenes through the cleavage of N-CN bonds is achieved by cooperative palladium/boron catalysis. The process is notable for its high chemo- and regioselectivity, facilitated by the use of specific ligands for palladium, showcasing the role of palladium complexes in innovative and selective organic transformations (Miyazaki, Ohta, Semba, & Nakao, 2014).
Synthesis of 1-Methylsulfonyl-indoles
The reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of palladium yields 1-methylsulfonyl-indoles, highlighting the role of palladium in facilitating the synthesis of complex heterocyclic compounds (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Photolysis of Triphenylsulfonium Salts
Research into the photodecomposition of triphenylsulfonium salts, studied through CIDNP experiments, provides insights into the role of palladium complexes in understanding reaction mechanisms involving radical intermediates (Eckert & Goez, 1999).
Palladium Complexes with P,O-bidentate Hybrid Ligands
Studies on square-planar palladium(II) complexes with P,O-bidentate hybrid ligands reveal the intricate coordination environments possible with palladium, influencing catalytic activities and selectivities in organic transformations (Elsegood, Smith, & Dale, 2007).
Propriétés
Numéro CAS |
1621274-19-8 |
|---|---|
Nom du produit |
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
Formule moléculaire |
C53H47NO4P2PdS |
Poids moléculaire |
962.39 |
Nom IUPAC |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clé InChI |
KUUQNOIOHIDWBE-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





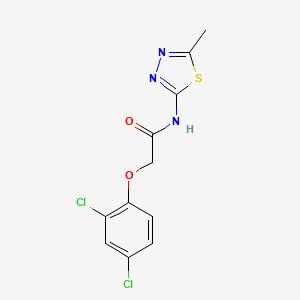
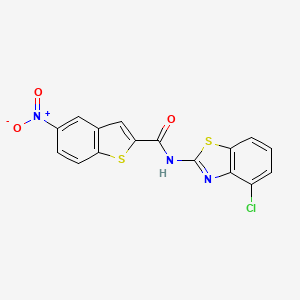
![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)
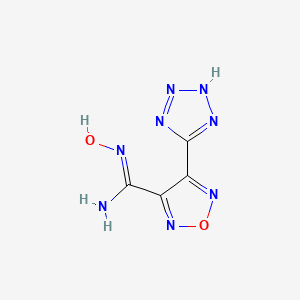
![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)
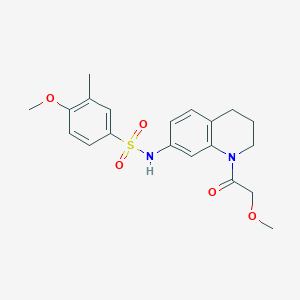
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2669223.png)

